L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl-
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Overview
Description
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide compound composed of five amino acids: L-lysine, L-alanine, L-cysteine, and two L-histidine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its ability to modulate immune responses and oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to metal ions, such as copper, forming complexes that exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar antioxidant properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, another antioxidant.
Uniqueness
L-Lysine, L-alanyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific sequence and the presence of two histidine residues, which may enhance its metal-binding and antioxidant properties compared to other peptides.
Properties
CAS No. |
872617-54-4 |
---|---|
Molecular Formula |
C24H38N10O6S |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H38N10O6S/c1-13(26)20(35)34-19(10-41)23(38)33-18(7-15-9-28-12-30-15)22(37)32-17(6-14-8-27-11-29-14)21(36)31-16(24(39)40)4-2-3-5-25/h8-9,11-13,16-19,41H,2-7,10,25-26H2,1H3,(H,27,29)(H,28,30)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,39,40)/t13-,16-,17-,18-,19-/m0/s1 |
InChI Key |
RKZZGQDBVRDBSL-CTXVOCDESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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